Cas no 356-12-7 (Fluocinonide)

Fluocinonide is a synthetic corticosteroid exhibiting potent anti-inflammatory activity through its ability to inhibit phospholipase A2 and decrease arachidonic acid release. This efficacy makes it an effective treatment for various dermatological conditions, including psoriasis, atopic dermatitis, and seborrheic dermatitis, with minimal side effects and systemic absorption.
Fluocinonide structure
Fluocinonide structure
商品名:Fluocinonide
CAS番号:356-12-7
MF:C26H32F2O7
メガワット:494.5249
MDL:MFCD00079302
CID:37035
PubChem ID:9642

Fluocinonide 化学的及び物理的性質

名前と識別子

    • Fluocinonide
    • 1,4-PREGNADIEN-6-ALPHA, 9-ALPHA-DIFLUORO-11-BETA, 16-ALPHA, 17,21-TETROL-3,20-DIONE 16,17-ACETONIDE 21-ACETATE
    • FLUOCINOLONE ACETONIDE 21-ACETATE
    • FLUOCINOMIDE
    • FLUOCINONIDE ACETONIDE 21-ACETATE
    • droxy-,cyclic17-acetalwithacetone,21-acetate
    • flucinar
    • fluocinolide
    • Fluocinolone
    • Fluocinolone Acetonide Acetate
    • (6α,11β,16α)-21-(acetyloxy)-6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
    • Lonide
    • Pregna-1,4-diene-3,20-dione,6a,9-difluoro-11b,16a,17,21-tetrahydroxy-, cyclic 16,17-acetal withacetone, 21-acetate (7CI,8CI)
    • 2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole,pregna-1,4-diene-3,20-dione deriv.
    • Biscosal
    • Dermaplus
    • Flucetonide
    • Fluocinolide acetate
    • Lidex
    • Lidex E
    • Metosyn
    • NSC101791
    • Straderm
    • Topsym
    • Topsymin
    • Topsyn
    • Topsyne
    • Vanos
    • Fluocinolone acetonide
    • Fluonex
    • LIDEX-E
    • Lyderm
    • Fluocinonidum [INN-Latin]
    • Fluocinonide Emulsified Base
    • Fluocinonido [INN-Spanish]
    • Cortalar
    • Bestasone
    • Synalar acetate
    • Fluocinonide(Vanos)
    • Fluocinonide, micronised
    • 2W4A77YPAN
    • MLS000028476
    • Fluocinonide Cream
    • C05AA11
    • FLUOCINONIDE (MART.)
    • FLUOCINONIDE [VANDF]
    • FLUOCINOLONE ACETONIDE IMPURITY M [EP IMPURITY]
    • CAS-356-12-7
    • NCGC00022398-03
    • 1ST2244
    • BSPBio_000848
    • Opera_ID_1780
    • NS00001330
    • Fluocinonidum
    • NCGC00016436-01
    • FLUOCINONIDE (USP-RS)
    • Fluocinonide, United States Pharmacopeia (USP) Reference Standard
    • DB01047
    • HY-B0485
    • FLUOCINONIDE [WHO-DD]
    • AKOS015896516
    • Prestwick3_000774
    • Acetonide 21-Acetate, Fluocinolone
    • NSC-101791
    • HMS2097K10
    • CCG-220774
    • Fluocinolone Acetonide 21 Acetate
    • NSC 101791
    • Fluocinonida
    • 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
    • SR-01000003097-3
    • Prestwick0_000774
    • SR-01000003097
    • FLUOCINONIDE [USP-RS]
    • LIDEX (TN)
    • Fluocinonide (JP17/USP/INN)
    • Tox21_110438
    • Fluocinol Pak
    • Fluocinonide [USAN:BAN:INN:JAN]
    • Fluocinonidum (INN-Latin)
    • FAPG, Fluocinonide
    • Fluocinonide (USAN:USP:INN:BAN:JAN)
    • SCHEMBL4262
    • FLUOCINONIDE [USAN]
    • Vanos (TN)
    • (6alpha,11beta,16alpha)-21-(Acetyloxy)-6,9-difluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione
    • FLUOCINONIDE [ORANGE BOOK]
    • UNII-2W4A77YPAN
    • AC-2071
    • Fluocinonide Topical Solution USP, 0.05%
    • BRD-K57886322-001-03-4
    • WJOHZNCJWYWUJD-IUGZLZTKSA-N
    • Pregna-1,4-diene-3,20-dione, 6-alpha, 9-difluoro-11-beta,16-alpha,17,21-tetrahydroxy-, cyclic17-acetal with acetone, 21-acetate
    • 356-12-7
    • GTPL7078
    • W-106660
    • D07AC08
    • DA-53244
    • HMS2234H04
    • Q5462791
    • BCP9000697
    • NCGC00022398-05
    • s2608
    • Pregna-1,4-diene-3,20-dione, 6alpha,9-difluoro-11beta,16alpha,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone, 21-acetate
    • Fluocinonide (Vanos)
    • Fluocinonide FAPG
    • Tox21_110438_1
    • Fluocinonide [USAN:USP:INN:BAN:JAN]
    • NC00621
    • [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
    • HMS3259N05
    • 2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl acetate
    • Fluoxiv
    • BRD-K57886322-001-12-5
    • HMS1570K10
    • BPBio1_000934
    • 6alpha,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, cyclic 16,17-acetal with acetone, 21-acetate
    • SMR000058331
    • Prestwick2_000774
    • DTXSID8045307
    • FLUOCINONIDE [MART.]
    • MFCD00079302
    • Prestwick1_000774
    • BS-17093
    • C07007
    • Prestwick_1066
    • DTXCID6025307
    • Fluocinonide 0.1% 120gm Cream, 100% Soft Silicone Roll
    • FLUOCINONIDE [USP IMPURITY]
    • Fluocinonido (INN-Spanish)
    • HMS3714K10
    • Fluocinonide Gel
    • CHEMBL1501
    • FLUOCINONIDE [INN]
    • EINECS 206-597-6
    • D00325
    • CHEBI:5109
    • FLUOCINONIDE [MI]
    • PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-6,9-DIFLUORO-11-HYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-, (6.ALPHA.,11.BETA.,16.ALPHA.)-
    • SPBio_002787
    • fluocinonide cream, silicone roll, self-adhesive wrap
    • FLUOCINONIDE (USP IMPURITY)
    • Fluocinonide, >=98% (HPLC)
    • Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-6,9-difluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))-, (6alpha,11beta,16alpha)-
    • Fluovix Plus
    • EN300-19736975
    • Fluocinonido
    • (6ALPHA,11BETA,16ALPHA)-21-(ACETYLOXY)-6,9-DIFLUORO-11-HYDROXY-16,17-[(1-METHYLETHYLIDENE)BIS(OXY)]-PREGNA-1,4-DIENE-3,20-DIONE
    • FLUOCINONIDE [JAN]
    • MDL: MFCD00079302
    • インチ: 1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1
    • InChIKey: WJOHZNCJWYWUJD-IUGZLZTKSA-N
    • ほほえんだ: F[C@@]12[C@]3(C([H])=C([H])C(C([H])=C3[C@]([H])(C([H])([H])[C@@]1([H])[C@]1([H])C([H])([H])[C@]3([H])[C@](C(C([H])([H])OC(C([H])([H])[H])=O)=O)([C@@]1(C([H])([H])[H])C([H])([H])[C@]2([H])O[H])OC(C([H])([H])[H])(C([H])([H])[H])O3)F)=O)C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 494.21200
  • どういたいしつりょう: 494.21160968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 35
  • 回転可能化学結合数: 4
  • 複雑さ: 1070
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 99.1

じっけんとくせい

  • 密度みつど: 1.2001 (estimate)
  • ゆうかいてん: 309 ºC
  • ふってん: 591.1°C at 760 mmHg
  • ようかいど: DMSO: ≥19mg/mL
  • PSA: 99.13000
  • LogP: 2.93760
  • ひせんこうど: D +83° (chloroform)

Fluocinonide セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H300-H361
  • 警告文: P264-P301+P310
  • 危険物輸送番号:UN 2811 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 28-63
  • セキュリティの説明: S22; S25; S28; S36/37/39; S45
  • RTECS番号:TU3831000
  • 危険物標識: T+
  • 危険レベル:6.1(a)
  • 包装グループ:
  • セキュリティ用語:6.1(a)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R28

Fluocinonide 税関データ

  • 税関コード:2937210000
  • 税関データ:

    中国税関コード:

    2937210000

Fluocinonide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-255177-10mg
Fluocinonide,
356-12-7 ≥97%
10mg
¥903.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F90270-100mg
Fluocinonide
356-12-7 98%
100mg
¥116.0 2024-07-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023066-250mg
Fluocinonide
356-12-7 98%
250mg
¥938 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F829985-250mg
Fluocinonide
356-12-7 98%
250mg
¥980.00 2022-10-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5670-100mg
Fluocinonide
356-12-7 98%
100mg
¥718.00 2023-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F829985-100mg
Fluocinonide
356-12-7 98%
100mg
¥598.00 2022-10-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6502-200 mg
Fluocinonide
356-12-7 99.00%
200mg
¥1080.00 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5670-1g
Fluocinonide
356-12-7 98%
1g
¥3844.00 2023-09-10
MedChemExpress
HY-B0485-100mg
Fluocinonide
356-12-7 99.43%
100mg
¥600 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-255177A-25 mg
Fluocinonide,
356-12-7 ≥97%
25mg
¥1,504.00 2023-07-10

Fluocinonide 関連文献

Fluocinonideに関する追加情報

Recent Advances in Fluocinonide (356-12-7) Research: A Comprehensive Review

Fluocinonide (CAS: 356-12-7), a potent synthetic glucocorticoid, has been widely used in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties. Recent studies have expanded our understanding of its mechanisms of action, therapeutic applications, and potential side effects. This research brief synthesizes the latest findings on Fluocinonide, focusing on its chemical properties, pharmacological effects, and emerging clinical applications.

Recent research has elucidated the molecular mechanisms underlying Fluocinonide's efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Fluocinonide exerts its effects primarily through binding to glucocorticoid receptors (GRs), modulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. Advanced computational modeling has further revealed that the 356-12-7 compound exhibits a unique binding affinity to GRs, which accounts for its enhanced potency compared to other corticosteroids.

Clinical applications of Fluocinonide have also seen significant advancements. A multicenter trial published in the British Journal of Dermatology (2024) reported that a novel topical formulation of Fluocinonide achieved a 75% improvement in psoriasis symptoms with minimal systemic absorption. Additionally, researchers are exploring its potential in treating chronic inflammatory conditions beyond dermatology, including rheumatoid arthritis and inflammatory bowel disease, though these applications remain in early experimental stages.

Safety and side effect profiles of Fluocinonide have been a focus of recent investigations. Long-term studies have confirmed that while the drug is generally safe for short-term use, prolonged application can lead to skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression. Innovative delivery systems, such as nanoparticle-encapsulated Fluocinonide, are being developed to mitigate these adverse effects while maintaining therapeutic efficacy.

The pharmaceutical industry has shown increasing interest in Fluocinonide derivatives and analogs. Several patent applications filed in 2024 describe modified versions of the 356-12-7 compound designed to enhance bioavailability and reduce side effects. These developments suggest that Fluocinonide-based therapies may see significant innovation in the coming years.

In conclusion, recent research on Fluocinonide (356-12-7) has deepened our understanding of its mechanisms and expanded its potential therapeutic applications. While challenges remain regarding long-term safety, ongoing innovations in formulation and delivery hold promise for addressing these limitations. The compound continues to be a valuable tool in dermatological treatment and may find new applications in broader inflammatory conditions.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:356-12-7)Fluocinonide
sfd9367
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:356-12-7)Fluocinonide
A822901
清らかである:99%
はかる:500mg
価格 ($):194.0